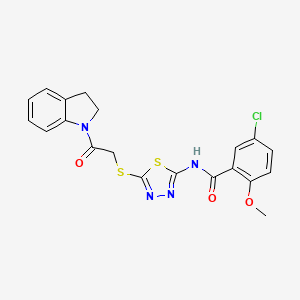
5-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H17ClN4O3S2 and its molecular weight is 460.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClN3O3S, with a molecular weight of approximately 445.92 g/mol. The presence of the indoline moiety and thiadiazole ring contributes to its unique chemical reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H20ClN3O3S |
| Molecular Weight | 445.92 g/mol |
| Functional Groups | Thiadiazole, Indoline, Benzamide |
| Bioactive Scaffolds | Anticancer, Antimicrobial |
Anticancer Properties
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer activity. The biological activity of This compound has been evaluated against various cancer cell lines.
In Vitro Studies
In vitro cytotoxicity assays have demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicate potent activity.
- HepG2 (Liver Cancer) : Similar potency observed as with MCF-7 cells.
For instance, a related study reported that derivatives of thiadiazole showed IC50 values ranging from 0.28 to 0.52 µg/mL against MCF-7 cells .
The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. The thiadiazole ring is believed to interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiadiazole and indoline components can significantly enhance biological activity. For example:
- Substituting different groups on the phenyl ring can alter IC50 values dramatically.
- The presence of an indoline moiety appears to enhance lipophilicity and cellular uptake .
Case Study 1: Thiadiazole Derivatives
A comprehensive review highlighted several derivatives of thiadiazoles exhibiting anticancer properties. For example, one derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells . The study emphasized the importance of substituent nature on the C-5 position for enhancing cytotoxicity.
Case Study 2: Indoline-Based Compounds
Another study focused on indoline-based compounds demonstrated their efficacy against various cancer types. These compounds were found to induce apoptosis without causing significant cell cycle arrest, suggesting a targeted mechanism that could minimize side effects .
Propriétés
IUPAC Name |
5-chloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-28-16-7-6-13(21)10-14(16)18(27)22-19-23-24-20(30-19)29-11-17(26)25-9-8-12-4-2-3-5-15(12)25/h2-7,10H,8-9,11H2,1H3,(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJLLONXCOIROG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














